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Compound of Interest

Compound Name: Ethyl 5-bromo-6-chloropicolinate
CAS No.: 1214337-57-1

Cat. No.: B1503496

Get Quote

Introduction & Chemical Profile[2][3][4][5][6]1[7]1[8]1[9]

Ethyl 5-bromo-6-chloropicolinate is a high-value pyridine scaffold characterized by its
"orthogonal reactivity." It possesses three distinct reactive sites: an electrophilic ester, a
nucleophile-labile chloride at C6, and a transition-metal-labile bromide at C5. This tri-functional
nature makes it a linchpin intermediate in the synthesis of complex agrochemicals and kinase
inhibitors.

This guide provides a validated roadmap for selectively engaging these sites. The core
challenge—and opportunity—Ilies in distinguishing the reactivity of the C5-Bromine versus the
C6-Chlorine.

Chemical Specifications
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Property Value

CAS Number 1214337-57-1

Molecular Formula

Molecular Weight 264.50 g/mol

Appearance Off-white to pale yellow solid

Soluble in DCM, EtOAc, DMSO, DMF; Sparingly

Solubility )
soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Irritant (H315, H319, H335).[1][2] Handle in
Hazards

fume hood.

The Selectivity Matrix: Mechanistic Insight

To successfully utilize this scaffold, one must understand the electronic bias of the pyridine ring.
e C6-Position (Chlorine): Located

to the pyridine nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect,
rendering C6 highly electrophilic. It is the preferred site for Nucleophilic Aromatic Substitution

(

). The resulting Meisenheimer complex is stabilized by the ring nitrogen.

o C5-Position (Bromine): Located

to the nitrogen. It is less electrophilic than C6, making it resistant to mild

. However, the C-Br bond is weaker than the C-CI bond, making C5 the kinetic preference for
Oxidative Addition in Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

o C2-Position (Ester): Susceptible to hydrolysis, reduction, or amidation. It generally remains
stable during standard

and coupling conditions if aqueous strong bases are avoided.
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Strategic Workflow

The "Gold Standard" sequence for maximum yield and purity is: Step 1:
at C6

Step 2: Pd-Coupling at C5.

Reasoning: Performing Pd-coupling first (at C5) carries a risk of competitive coupling at the
activated C6-Cl site, leading to bis-coupled byproducts. Displacing the C6-Cl first with a
nucleophile (e.g., amine or alkoxide) deactivates the ring slightly and removes the competing
leaving group, ensuring the subsequent C5-Br coupling is highly selective.

Experimental Protocols
Protocol A: Regioselective at C6 (Displacement with
Amines)

Objective: Selective substitution of the C6-Chlorine with a primary or secondary amine.

Reagents:

Ethyl 5-bromo-6-chloropicolinate (1.0 equiv)[1][3]

Amine nucleophile (e.g., Morpholine, Aniline) (1.1 — 1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or

(2.0 equiv)

Solvent: DMF (anhydrous) or NMP
Procedure:

e Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl
5-bromo-6-chloropicolinate (1.0 g, 3.78 mmol) in anhydrous DMF (10 mL).
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e Addition: Add DIPEA (1.32 mL, 7.56 mmol) followed by the amine nucleophile (4.16 mmol)
dropwise at room temperature.

e Reaction:
o For aliphatic amines: Stir at Room Temperature for 2—4 hours.

o For aromatic/sterically hindered amines: Heat to 60—80°C for 4—12 hours. Monitor by TLC
(Hexane/EtOAc 4:1) or LC-MS.[4][1]

o Workup: Dilute the reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30
mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.

e Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Checkpoint: The product should retain the C5-Bromine signal in MS (M and M+2 pattern) and
show the loss of the C6-CI.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Cross-coupling of the C5-Bromine with an aryl boronic acid. Note: This protocol
assumes the C6 position has already been substituted (as per Protocol A). If starting with the
parent scaffold, lower temperatures (40-60°C) are required to avoid C6 reactivity.

Reagents:

e 6-Substituted-5-bromo-picolinate (from Protocol A) (1.0 equiv)
e Aryl Boronic Acid (1.2 equiv)

o Catalyst:

(5 mol%) or

(5 mol%)
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e Base:

(2M aqueous solution, 3.0 equiv)

e Solvent: 1,4-Dioxane (degassed)
Procedure:

 Inertion: Charge a reaction vial with the bromide substrate (1.0 mmol), boronic acid (1.2
mmol), and Pd catalyst (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

e Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M

(1.5 mL).

e Reaction: Heat the mixture to 80-90°C for 6—12 hours.
o Tip: Vigorous stirring is essential for the biphasic system.

o Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the
pad with EtOAC.

o Extraction: Partition the filtrate between EtOAc and water. Separate layers and wash the
organic phase with brine.

 Purification: Silica gel chromatography.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the divergent pathways and the "Gold Standard" route (Path
A).
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Key Selectivity Drivers

C5-Br: High Pd-Oxidative Addition Rate

C6-Cl: High SnAr Reactivity (Ortho-N effect) Suzuki Coupling

Path A (Ereferred) Ar-B(OH)2, Pd cat.
SnAr: Amine, DIPEA Intermediate A: 90°C g Target Product:
DMF, RT-60°C 6-Amino-5-bromo-picolinate jgll 6-Amino-5-aryl-picolinate

Path B (Alternative)

Suzuki: Ar-B(OH)2 Over-reaction
Controlled Temp (<60°C) Intermediate B: . .(Competitive C6 Coupling). Byproduct:
5-Aryl-6-chloropicolinate 5,6-Bis(aryl)-picolinate

Ethyl 5-bromo-
6-chloropicolinate

Click to download full resolution via product page

Caption: Divergent synthesis map. Path A (Green) utilizes the natural electronic bias for high
selectivity. Path B (Yellow) requires strict temperature control to avoid bis-coupling (Red).

Troubleshooting & Critical Parameters

Issue Probable Cause Corrective Action

) Use anhydrous bases (DIPEA,
Aqueous base used in

Hydrolysis of Ester ) in dry DMF. Avoid water until

or high temp.
workup.
Switch solvent to NMP and
No Reaction at C6 ( Nucleophile is too weak or increase temp to 100°C. Use
) bulky. microwave irradiation if

available.

_ _ If coupling C5 first, keep temp
) ) ) Reaction temp too high or ]
Bis-Coupling (Suzuki) ) ) <60°C. Use exactly 1.05 equiv
excess boronic acid. ) )
of boronic acid.

"Pd-hydride" formation. Use
) ) ) dry solvents and fresh catalyst.
Protodehalogenation Loss of Br without coupling. ) ) ]
Avoid alcoholic solvents if

possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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